molecular formula C7H7BrN2O2 B13326977 Ethyl 4-bromopyrimidine-6-carboxylate

Ethyl 4-bromopyrimidine-6-carboxylate

Cat. No.: B13326977
M. Wt: 231.05 g/mol
InChI Key: NKCBUTKSSGCFAD-UHFFFAOYSA-N
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Description

Ethyl 4-bromopyrimidine-6-carboxylate is a heterocyclic organic compound featuring a pyrimidine core substituted with a bromine atom at the 4-position and an ethyl ester group at the 6-position. The bromine atom introduces significant electronic effects, making the compound a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing nature of the bromine and the ester group, which directs nucleophilic and electrophilic substitutions to specific positions on the aromatic ring.

Properties

IUPAC Name

ethyl 6-bromopyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-2-12-7(11)5-3-6(8)10-4-9-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCBUTKSSGCFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromopyrimidine-6-carboxylate typically involves the bromination of pyrimidine derivatives. One common method is the reaction of ethyl pyrimidine-6-carboxylate with bromine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The bromination process is highly selective, leading to the formation of the desired product with high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromopyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with a base such as potassium carbonate.

    Oxidation: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalyzed by palladium or copper catalysts in the presence of ligands.

Major Products Formed

    Substitution Products: Various substituted pyrimidine derivatives.

    Oxidation Products: Oxidized forms of the pyrimidine ring.

    Reduction Products: Reduced pyrimidine derivatives.

    Coupling Products: Complex pyrimidine-based structures.

Scientific Research Applications

Ethyl 4-bromopyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-bromopyrimidine-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it acts by binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Structural and Substituent Variations

The pyrimidine scaffold is highly modifiable, and substituent variations significantly alter physicochemical and reactive properties. Below is a comparative analysis of ethyl 4-bromopyrimidine-6-carboxylate with structurally related compounds:

Compound Name Key Substituents Key Properties/Reactivity Applications/Notes
This compound 4-Bromo, 6-ethyl ester Bromine enhances electrophilic substitution at C2/C5; ester group aids solubility in organic solvents. Intermediate for Suzuki couplings, anticancer agents.
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate 4-Bromophenyl, 5-CF₃, tetrazolo ring Tetrazolo ring increases rigidity; CF₃ group enhances metabolic stability. Potential bioactive agent due to tetrazolo moiety (common in drug discovery).
Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Bromophenyl, 6-methyl, 2-oxo, tetrahydropyrimidine Reduced aromaticity due to saturation; oxo group enables hydrogen bonding. Studied for crystallographic packing (C–H∙∙∙O interactions in crystal lattice).
Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate 6-Amino, 2-CF₃ Amino group increases nucleophilicity; CF₃ stabilizes electron-deficient rings. Building block for fluorinated pharmaceuticals (e.g., antiviral agents).
Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-tetrahydro-pyrimidine-5-carboxylate Benzodioxolyl, 2-sulfanylidene Sulfur atom enhances π-stacking; benzodioxole contributes to lipophilicity. Potential CNS-targeting compounds due to benzodioxole’s blood-brain barrier penetration.

Electronic and Geometric Effects

  • Bromine vs. Trifluoromethyl (CF₃): Bromine’s electronegativity (2.96) and larger atomic radius compared to CF₃ (electron-withdrawing but smaller) result in distinct electronic effects. Bromine deactivates the pyrimidine ring, directing substitutions to meta/para positions, whereas CF₃ increases stability toward oxidation .
  • Saturated vs. Aromatic Rings: Saturated pyrimidines (e.g., tetrahydropyrimidines) exhibit reduced conjugation, altering UV absorption and reactivity. For example, the 2-oxo group in ’s compound facilitates hydrogen bonding, influencing crystal packing .

Crystallographic Insights

Crystallographic data for analogs (e.g., bond lengths and angles in –10) reveal how substituents affect molecular geometry:

  • The C–Br bond length in brominated pyrimidines (~1.89–1.92 Å) is critical for halogen bonding in supramolecular assemblies.
  • Dihedral angles between substituents (e.g., 179.20° for N1–C8–O1 in ) indicate near-planar arrangements, optimizing π-π stacking in solid-state structures .

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